molecular formula C8H16N2 B2783668 (S)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-63-1; 4430-75-5

(S)-Octahydro-pyrido[1,2-a]pyrazine

Cat. No.: B2783668
CAS No.: 179605-63-1; 4430-75-5
M. Wt: 140.23
InChI Key: ONHPOXROAPYCGT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Octahydro-pyrido[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
BenchChem offers high-quality (S)-Octahydro-pyrido[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Octahydro-pyrido[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the (S)-Octahydro-pyrido[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

The (S)-Octahydro-pyrido[1,2-a]pyrazine scaffold is a significant heterocyclic structure in medicinal chemistry. While not extensively studied as an isolated compound, its rigid, bicyclic framework is a cornerstone in the design of various pharmacologically active agents. This guide provides a comprehensive overview of its structure, inferred properties, synthesis, and critical role in drug development, with a particular focus on its incorporation into high-profile pharmaceuticals.

Structural Elucidation and Stereochemistry

The octahydropyrido[1,2-a]pyrazine core consists of a fused piperidine and pyrazine ring system. The "(S)" designation refers to the stereochemistry at the bridgehead carbon (C9a in standard nomenclature), which imparts specific three-dimensional conformations crucial for molecular recognition by biological targets.

  • Core Structure : A saturated bicyclic amine.

  • Key Features : The fusion of a six-membered piperidine ring with a six-membered pyrazine ring. The "1,2-a" designation indicates the fusion points.

  • Chirality : The (S)-enantiomer is often the biologically active form in many of its derivatives, highlighting the importance of stereoselective synthesis.

Caption: 2D representation of the (S)-Octahydro-pyrido[1,2-a]pyrazine core.

Physicochemical and Spectroscopic Properties

Direct experimental data for the isolated (S)-Octahydro-pyrido[1,2-a]pyrazine is sparse in publicly accessible literature.[1] However, based on its structure and data from its derivatives, we can infer its key properties.[1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₆N₂Based on chemical structure[2][3][4]
Molecular Weight 140.23 g/mol Calculated from the molecular formula[2][3][4]
Appearance Colorless to yellow liquidTypical for small, saturated amines[4]
Boiling Point Estimated 180-200 °CBy analogy to similar bicyclic amines
Solubility Soluble in water and polar organic solventsPresence of two tertiary amine groups
pKa Estimated 8.5-9.5 (for the more basic nitrogen)Typical for tertiary amines

Spectroscopic Profile (Inferred)

  • ¹H NMR : Protons on the carbon atoms adjacent to the nitrogen atoms would appear in the downfield region (2.5-3.5 ppm). The remaining aliphatic protons would be found in the upfield region (1.2-2.0 ppm).

  • ¹³C NMR : Carbons adjacent to nitrogens would have chemical shifts in the range of 40-60 ppm.

  • IR Spectroscopy : Key signals would include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z = 140. Fragmentation would likely involve the loss of alkyl groups adjacent to the nitrogen atoms.

Synthesis Strategies: The Pictet-Spengler Approach

A robust and widely used method for the synthesis of related heterocyclic systems is the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6] For the synthesis of the octahydropyrido[1,2-a]pyrazine core, a modified version of this reaction is often employed.

Conceptual Synthetic Workflow

G Start Piperidine Derivative Step1 Reaction with α-amino acid derivative Start->Step1 Coupling Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Pictet-Spengler type) Intermediate->Step2 Acid Catalysis Product (S)-Octahydro-pyrido [1,2-a]pyrazine Core Step2->Product

Caption: Generalized synthetic workflow for the pyrazine core.

Detailed Experimental Protocol (Hypothetical)

  • Reactant Preparation : In a round-bottom flask, dissolve a suitable chiral piperidine precursor in a non-polar solvent like dichloromethane.

  • Condensation : Add an N-protected amino aldehyde (e.g., N-Cbz-2-aminoacetaldehyde) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Cyclization : Upon completion of the initial condensation, heat the reaction mixture to facilitate the intramolecular cyclization.

  • Workup and Purification : After cooling, quench the reaction with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography.

The choice of starting materials and reaction conditions is critical for achieving high diastereoselectivity and overall yield.

Applications in Drug Development

The (S)-Octahydro-pyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can pre-organize appended functional groups for optimal interaction with biological targets.

Case Study: Tadalafil (Cialis)

The most prominent example of a drug containing a related core structure is Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7][8] The core heterocyclic system in Tadalafil is a pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, which is structurally derived from the octahydropyrido[1,2-a]pyrazine motif.

The synthesis of Tadalafil often involves a key Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form a tetrahydro-β-carboline intermediate.[7][8][9] This intermediate is then further elaborated to construct the final drug molecule.[10]

Signaling Pathway Involvement

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to PDE5 PDE5 GMP GMP PDE5->GMP Degrades cGMP to Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Mechanism of action of Tadalafil in smooth muscle relaxation.

The inhibition of PDE5 by Tadalafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[7][8][10] The specific stereochemistry and rigid nature of the heterocyclic core are paramount for its high affinity and selectivity for the PDE5 enzyme.[11]

Other Therapeutic Areas

Derivatives of octahydro-pyrido[1,2-a]pyrazine have also been explored as:

  • μ-opioid receptor antagonists : For potential use in treating opioid-related disorders.[12][13]

  • Anticancer agents : The pyrazine ring is a common pharmacophore in various anticancer drugs.[14]

  • Agents for neurological disorders : Some derivatives have been investigated for their activity in the central nervous system.[15]

Conclusion and Future Perspectives

The (S)-Octahydro-pyrido[1,2-a]pyrazine core, while not a standalone therapeutic agent, represents a fundamentally important scaffold in modern drug discovery. Its stereochemically defined and conformationally restricted structure provides a robust platform for the design of potent and selective modulators of various biological targets. Future research will likely focus on developing novel synthetic methodologies to access a wider range of derivatives and exploring their potential in new therapeutic areas. The continued application of this "privileged" scaffold underscores the enduring value of heterocyclic chemistry in the quest for new medicines.

References

  • A process for the preparation of tadalafil - Google Patents.
  • An overview of the synthetic routes to tadalafil and its analogues - ResearchGate. Available at: [Link]

  • Preparation of tadalafil intermediates - Google Patents.
  • "Process Of Synthesizing Tadalafil" - Quick Company. Available at: [Link]

  • Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido - R Discovery. Available at: [Link]

  • Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido - ACS Publications. Available at: [Link]

  • Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed. Available at: [Link]

  • An efficient synthesis of novel pyridothieno-fused thiazolo[3,2-a]pyrimidinones via Pictet–Spengler reaction. Available at: [Link]

  • ChemInform Abstract: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. Available at: [Link]

  • Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem. Available at: [Link]

  • (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine - C8H16N2 | CSSB00015281682 - Chemspace. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing). Available at: [Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]

  • Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. Available at: [Link]

  • Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • (S)-Octahydro-1H-pyrido[1,2-a]pyrazine - 玉函医药. Available at: [Link]

  • Novel octahydro-2h-pyrido[1,2-a]pyrazine compounds, process for their preparation and pharmaceutical compositions containing them - Google Patents.
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Available at: [Link]

Sources

Stereochemistry of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The (S)-octahydro-1H-pyrido[1,2-a]pyrazine core represents a privileged scaffold in drug discovery, offering a rigid bicyclic framework that allows for the precise spatial orientation of substituents. This guide provides a comprehensive exploration of the stereochemical nuances of this important heterocyclic system, with a focus on the synthesis, conformational analysis, and structure-activity relationships of the (S)-enantiomer. Understanding these principles is crucial for the rational design of potent and selective therapeutic agents targeting a range of biological targets, from opioid receptors to enzymes.[1][2]

Part 1: Stereoselective Synthesis of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

The synthesis of enantiomerically pure (S)-octahydro-1H-pyrido[1,2-a]pyrazine derivatives is a key challenge and a critical step in the development of chiral drugs. Several strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Synthesis from Chiral Precursors

One of the most straightforward approaches to obtaining the (S)-enantiomer is to start with a chiral building block that already possesses the desired stereochemistry. For instance, optically pure octahydro-2H-pyrido[1,2-a]pyrazines have been prepared from (-)-2-cyano-6-phenyloxazolopiperidine.[3] This method ensures that the stereocenter is set from the beginning of the synthetic sequence.

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and efficient means to generate chiral molecules. The use of chiral catalysts can steer a reaction towards the preferential formation of one enantiomer. For example, the asymmetric reduction of a 3,4-dihydroisoquinoline precursor using a chiral Ruthenium catalyst has been employed in the enantioselective synthesis of praziquantel analogs.[4] This approach is highly valuable as it can, in principle, generate the desired enantiomer from a prochiral substrate.

A notable advancement in this area is the use of engineered enzymes. For instance, a monoamine oxidase variant has been developed through semi-rational protein engineering for the stereoselective synthesis of (R)-praziquantel.[5][6] Similar enzymatic strategies could be adapted for the synthesis of the (S)-enantiomer of other octahydropyrido[1,2-a]pyrazine derivatives.

Chiral Resolution
Experimental Protocol: A General Synthetic Route

The following is a generalized protocol for the synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives, which can be adapted for stereoselective synthesis by employing chiral starting materials or catalysts.[1]

Step 1: Michael Addition

  • Dissolve the substituted piperazine-2-one in a suitable solvent such as ethanol.

  • Add the α,β-unsaturated ester to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the crude Michael adduct in a dry, inert solvent like THF.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture and carefully quench the excess reducing agent with water and a sodium hydroxide solution.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivative.

Step 3: Characterization

  • Confirm the structure and stereochemistry of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.[7]

Part 2: Conformational Analysis

The rigid bicyclic structure of the octahydro-1H-pyrido[1,2-a]pyrazine core restricts its conformational freedom, which is a key feature for its use in drug design.

Preferred Conformation

Spectroscopic studies, including NMR and IR, have shown that octahydro-2H-pyrido[1,2-a]pyrazines preferentially adopt a trans-fused ring conformation. This conformation is generally the most stable arrangement, minimizing steric interactions. The (S)-configuration at the bridgehead carbon dictates a specific spatial arrangement of the fused rings.

Influence of Substituents

The introduction of substituents on the bicyclic ring system can influence the conformational equilibrium. The size and nature of the substituents can lead to steric clashes that may favor alternative conformations. A thorough conformational analysis using computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the preferred conformations of substituted derivatives.[8]

Part 3: Stereochemistry-Activity Relationship (SAR)

The profound impact of stereochemistry on biological activity is well-documented for many classes of drugs, and derivatives of octahydro-1H-pyrido[1,2-a]pyrazine are no exception.

Case Study: Praziquantel

Praziquantel (PZQ) is a widely used anthelmintic drug.[9] It is administered as a racemate, but only the (R)-enantiomer is responsible for its therapeutic effects.[6] The (S)-enantiomer is inactive and may contribute to undesired side effects. This stark difference in activity underscores the importance of stereochemistry in the interaction of the drug with its biological target.

Opioid Receptor Antagonists

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been successfully employed in the design of potent and selective μ-opioid receptor antagonists.[1][10][11] Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the substituents on the bicyclic core is critical for high-affinity binding to the receptor. For example, compound 36 , 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, displays high affinity for the μ-opioid receptor and potent antagonist activity.[10][11] The specific stereoisomer with the optimal arrangement of substituents is responsible for this high potency.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
4 (parent compound)μ-opioid receptor0.620.54
36 (octahydropyrido[1,2-a]pyrazine derivative)μ-opioid receptor0.471.8

Data sourced from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7278-7289.[10]

SAR_Workflow cluster_testing Biological Evaluation cluster_analysis SAR Analysis S_Enantiomer (S)-Enantiomer BindingAssay Receptor Binding Assay S_Enantiomer->BindingAssay R_Enantiomer (R)-Enantiomer R_Enantiomer->BindingAssay FunctionalAssay Functional Assay BindingAssay->FunctionalAssay SAR Structure-Activity Relationship FunctionalAssay->SAR Lead Lead Optimization SAR->Lead caption Workflow for establishing the stereochemistry-activity relationship (SAR).

Part 4: Characterization Techniques

The unambiguous determination of the stereochemistry of octahydro-1H-pyrido[1,2-a]pyrazine derivatives relies on a combination of spectroscopic and chromatographic techniques.

NMR Spectroscopy

Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure and relative stereochemistry of these molecules.[7] Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which is invaluable for assigning stereochemistry.

Infrared Spectroscopy

Infrared (IR) spectroscopy can be used to identify functional groups and to gain insights into the conformation of the molecule. For instance, the presence of Bohlmann bands in the IR spectrum can be indicative of a trans-fused ring system.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. By using a chiral stationary phase, the two enantiomers can be separated and quantified, allowing for the accurate determination of the enantiomeric excess (ee).

Conclusion and Future Perspectives

The stereochemistry of (S)-octahydro-1H-pyrido[1,2-a]pyrazine derivatives is a critical aspect that governs their biological activity. This guide has provided an in-depth overview of the stereoselective synthesis, conformational preferences, and structure-activity relationships of this important class of molecules. As the demand for more selective and efficacious drugs continues to grow, a thorough understanding of stereochemistry will remain a cornerstone of modern drug discovery and development. Future research in this area will likely focus on the development of novel and more efficient asymmetric synthetic methods, as well as the application of computational tools to predict the biological activity of different stereoisomers, further accelerating the discovery of new therapeutic agents.

References

  • Engineered Monoamine Oxidase-Catalyzed Deracemization of Sterically Hindered Acylaminomethyl-tetrahydroisoquinoline: Asymmetric Synthesis of (R)-(−)-Praziquantel and Its Analogues.
  • Engineered Monoamine Oxidase-Catalyzed Deracemization of Sterically Hindered Acylaminomethyl-tetrahydroisoquinoline: Asymmetric Synthesis of (R)-(−)-Praziquantel and Its Analogues.
  • ChemInform Abstract: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines.
  • Two approaches for the synthesis of levo-praziquantel. Organic & Biomolecular Chemistry (RSC Publishing).
  • ENANTIOSELECTIVE SYNTHESIS OF (S)-(+) PRAZIQUANTEL (PZQ). OSTI.
  • Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. PMC. (2023).
  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. (2006).
  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists.
  • Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazin-1-one in Medicinal Chemistry. Benchchem.
  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
  • Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide. Benchchem.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
  • (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride. ChemScene.

Sources

Bicyclic heterocycles in mu-opioid receptor antagonist design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Bicyclic Heterocycles in Mu-Opioid Receptor Antagonist Design

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The mu-opioid receptor (MOR) is a critical target in pain management, but the therapeutic use of its agonists is fraught with severe side effects, including respiratory depression, tolerance, and addiction.[1][2] Consequently, the development of MOR antagonists is of paramount importance for treating opioid overdose, managing side effects like opioid-induced constipation, and as potential therapies for addiction.[3] Bicyclic heterocyclic scaffolds have historically formed the cornerstone of MOR antagonist design, offering rigid conformational constraints that are crucial for potent and selective receptor blockade. This guide provides a comprehensive technical overview of the pivotal role these scaffolds play, from the foundational morphinans to novel, synthetically diverse cores. We will delve into the medicinal chemistry, structure-activity relationships (SAR), and the critical experimental protocols used to characterize these vital therapeutic agents.

The Mu-Opioid Receptor: A Target of Duality

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that, upon activation by an agonist like morphine, initiates a cascade of intracellular signaling events.[4][5] These events are primarily mediated through two distinct pathways:

  • G-protein Signaling Pathway: The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[6][7] This pathway is largely associated with the desired analgesic effects of MOR agonists.[7]

  • β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the receptor. This process leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling.[6][8] The β-arrestin pathway has been implicated in many of the adverse effects of opioids, including respiratory depression and the development of tolerance.[7]

MOR antagonists are compounds that bind to the receptor but do not elicit a functional response, thereby blocking agonists from binding and activating these pathways.[3][9] The design of these molecules hinges on creating structures that can occupy the orthosteric binding pocket with high affinity without inducing the conformational changes necessary for receptor activation.

Mu-Opioid Receptor Signaling Pathways

The dual signaling nature of the MOR is a key consideration in modern drug design. The diagram below illustrates the divergent pathways initiated by receptor activation.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Couples GRK GRK MOR->GRK Phosphorylation Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates Antagonist Bicyclic Antagonist (e.g., Naloxone) Antagonist->MOR Binds & Blocks AC Adenylyl Cyclase (Inhibited) G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP P P GRK->P Arrestin β-Arrestin P->Arrestin Recruitment Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Figure 1: Simplified schematic of the dual signaling pathways of the mu-opioid receptor.

Foundational Scaffolds: The Morphinan Core

The field of MOR antagonist design is built upon the rigid pentacyclic structure of morphine. Chemical modifications to this natural product scaffold led to the discovery of the first potent antagonists. The 4,5α-epoxymorphinan skeleton is the quintessential bicyclic heterocycle in this context, providing a rigid framework that orients key pharmacophoric elements for optimal receptor interaction.[10][11]

Naloxone and Naltrexone: The Archetypes

Naloxone and naltrexone are the most well-known MOR antagonists and are structurally derived from oxymorphone.[9][12] Their chemical structures are nearly identical, differing only in the N-17 substituent.[13]

  • N-Substituent: The critical determinant of agonist versus antagonist activity in the morphinan series is the substituent on the tertiary amine at position 17. Replacing the N-methyl group of an agonist (like oxymorphone) with larger groups such as N-allyl (in naloxone) or N-cyclopropylmethyl (in naltrexone) confers strong antagonist properties.[3][14] This modification is believed to alter how the ligand interacts within the binding pocket, preventing the conformational shift required for G-protein activation.

  • 14-Hydroxyl Group: The presence of a 14β-hydroxyl group, as seen in both naloxone and naltrexone, generally enhances antagonist potency and binding affinity compared to analogues lacking this feature.[14]

  • C6-Ketone: The 6-keto group is a common feature of potent morphinan antagonists and is important for antagonist activity.[9]

CompoundN-17 SubstituentPrimary Use
Naloxone -CH₂-CH=CH₂ (Allyl)Rapid reversal of opioid overdose[3][15]
Naltrexone -CH₂-cPr (Cyclopropylmethyl)Treatment of opioid and alcohol use disorders[3][15]
Table 1: Comparison of the archetypal morphinan antagonists.
Synthesis of Morphinan Antagonists

The synthesis of naloxone and naltrexone typically begins from thebaine, a natural alkaloid isolated from the poppy plant.[10] The process involves several key transformations to introduce the required functional groups.

Morphinan_Synthesis Thebaine Thebaine Oxycodone Oxycodone Thebaine->Oxycodone Oxidation/ Rearrangement Noroxymorphone Noroxymorphone (Key Intermediate) Oxycodone->Noroxymorphone 1. O-Demethylation (e.g., HBr) 2. N-Demethylation Naloxone Naloxone Noroxymorphone->Naloxone N-Alkylation (Allyl Bromide) Naltrexone Naltrexone Noroxymorphone->Naltrexone N-Alkylation (Cyclopropylmethyl Bromide) Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Affinity, Ki) GTPgS [35S]GTPγS Binding Assay (Assess G-protein Activation) Binding->GTPgS Confirm Lack of Agonism cAMP cAMP Accumulation Assay (Functional Antagonism, pA2) GTPgS->cAMP Quantify Antagonist Potency HotPlate Hot-Plate Test (Blockade of Agonist Analgesia) cAMP->HotPlate Test in Animal Model

Figure 3: A typical experimental workflow for the characterization of a mu-opioid receptor antagonist.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the MOR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-diprenorphine) for binding to MOR expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Kᵢ). [6][15] Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). [6]3. Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of radiolabeled ligand (e.g., 0.2 nM [³H]-diprenorphine). [6] * Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known unlabeled antagonist (e.g., 10 µM naloxone).

    • Cell membrane preparation (5-20 µg protein/well). [6]4. Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium. [6]5. Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold binding buffer. [6]6. Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [16]

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine if a compound acts as an agonist, partial agonist, or antagonist by measuring its effect on G-protein activation.

Principle: In the presence of an agonist, the MOR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein. An antagonist will not stimulate [³⁵S]GTPγS binding on its own and will inhibit the stimulation caused by an agonist. [17][18] Step-by-Step Methodology:

  • Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. [19]2. Reaction Setup (Antagonist Mode): In a 96-well plate, add:

    • Assay buffer with GDP.

    • Cell membranes expressing MOR.

    • The test compound at various concentrations.

    • A fixed concentration of a known MOR agonist (e.g., DAMGO) at its EC₈₀-EC₉₀ concentration.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. [19]4. Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Detection: Terminate the reaction by filtration, similar to the radioligand binding assay. Quantify the [³⁵S]GTPγS bound to the membranes by scintillation counting.

  • Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test antagonist to determine its IC₅₀ for inhibiting the agonist response.

Protocol: cAMP Accumulation Functional Assay

Objective: To quantify the functional potency of an antagonist by determining its pA₂ value.

Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this, adenylyl cyclase is first stimulated with forskolin. An agonist will inhibit this forskolin-stimulated cAMP increase. An antagonist will reverse the agonist's effect in a concentration-dependent manner. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. [5] Step-by-Step Methodology:

  • Cell Culture: Use a cell line expressing MOR and a cAMP reporter system (e.g., GloSensor). Seed cells in a 96-well plate and allow them to attach. [4][20]2. Agonist Dose-Response: First, generate a dose-response curve for a standard MOR agonist (e.g., DAMGO) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM) to determine its EC₅₀.

  • Antagonist Challenge (Schild Analysis):

    • Prepare multiple sets of wells. Each set will receive a different, fixed concentration of the test antagonist (e.g., 0, 1 nM, 10 nM, 100 nM).

    • To each set, add increasing concentrations of the agonist (DAMGO).

    • Incubate for a set period (e.g., 15-30 minutes). [20]4. cAMP Measurement: Terminate the reaction and measure the intracellular cAMP levels using the chosen detection method (e.g., luminescence for GloSensor). [20]5. Data Analysis:

    • For each antagonist concentration, plot the agonist response and determine the agonist's EC₅₀ in the presence of the antagonist.

    • Create a Schild plot by plotting log(dose ratio - 1) versus the log[Antagonist concentration]. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • The x-intercept of the linear regression of the Schild plot is the pA₂ value. A slope not significantly different from 1 suggests competitive antagonism.

Protocol: In Vivo Hot-Plate Test

Objective: To assess the ability of a test antagonist to block the analgesic effect of an MOR agonist in a live animal model.

Principle: The hot-plate test measures the reaction time of an animal (typically a mouse or rat) to a thermal pain stimulus. Opioid agonists increase the latency to respond (e.g., paw licking or jumping). A centrally-acting antagonist, when administered prior to the agonist, will block this increase in latency. [8][21] Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals to the testing room and handling procedures.

  • Apparatus: Use a commercial hot-plate apparatus set to a constant temperature (e.g., 52-55°C). [4][21]3. Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (paw lick, flick, or jump). A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage. [21]4. Dosing:

    • Administer the test antagonist via the desired route (e.g., subcutaneous, intraperitoneal).

    • After an appropriate pre-treatment time, administer a standard dose of an MOR agonist (e.g., morphine).

  • Testing: At the time of expected peak effect for the agonist, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the response latencies of animals treated with agonist alone versus those pre-treated with the antagonist. A significant reduction in the agonist-induced analgesia indicates antagonist activity. Data are often expressed as Percent Maximum Possible Effect (%MPE).

Conclusion and Future Directions

Bicyclic heterocycles are, and will continue to be, a cornerstone of mu-opioid receptor antagonist design. From the semi-synthetic morphinans that define the class to novel, fully synthetic scaffolds, the principle of using a rigid core to enforce a specific pharmacophore presentation remains a powerful strategy. The ongoing challenge is to design new bicyclic systems that offer improved selectivity, better pharmacokinetic properties, and potentially biased antagonism, which may selectively block the β-arrestin pathway while sparing G-protein signaling. Advances in synthetic chemistry, such as the use of intramolecular cycloaddition reactions, and a deeper understanding of the MOR structure will undoubtedly lead to the development of next-generation antagonists with superior therapeutic profiles. [22][23]The rigorous application of the experimental protocols detailed in this guide is essential for the successful identification and validation of these future medicines.

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A Tale of Two Scaffolds: An In-depth Technical Guide to Octahydro-pyrido[1,2-a]pyrazine and Octahydroquinolizine Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The three-dimensional architecture of a molecule is intrinsically linked to its biological activity, and rigid bicyclic systems offer a compelling strategy to explore chemical space with conformational constraint. This guide provides a comprehensive technical comparison of two such privileged scaffolds: octahydro-pyrido[1,2-a]pyrazine and octahydroquinolizine. We will delve into their synthesis, conformational intricacies, and burgeoning applications, offering researchers, scientists, and drug development professionals a detailed roadmap to leveraging these templates for the rational design of novel therapeutics. The principle of bioisosterism, the strategic replacement of one functional group with another to enhance a desired property, will be a recurring theme as we explore the nuanced differences and surprising similarities between these two nitrogen-containing heterocycles.

Introduction: The Strategic Value of Bicyclic Scaffolds in Medicinal Chemistry

The quest for novel therapeutics is a relentless pursuit of molecular recognition. The ability of a small molecule to bind with high affinity and selectivity to a biological target is the cornerstone of its pharmacological effect. Rigid bicyclic scaffolds, such as octahydro-pyrido[1,2-a]pyrazines and octahydroquinolizines, have emerged as powerful tools in this endeavor. Their inherent conformational rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. Furthermore, the defined spatial orientation of substituents on these scaffolds allows for a more precise probing of the target's binding pocket, facilitating the optimization of structure-activity relationships (SAR).

The octahydroquinolizine core, a 1-azabicyclo[4.4.0]decane system, is a recurring motif in a diverse array of natural products, particularly in the quinolizidine alkaloids.[1] These natural products exhibit a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and effects on the central nervous system.[2][3] This inherent biological relevance has made the octahydroquinolizine scaffold a fertile ground for medicinal chemistry exploration.

Conversely, the octahydro-pyrido[1,2-a]pyrazine scaffold can be viewed as a bioisosteric replacement for the octahydroquinolizine core, where a methylene group at the 2-position is replaced by a nitrogen atom. This seemingly subtle change can have profound effects on the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, as well as its metabolic stability and pharmacokinetic profile.[4] This guide will systematically dissect these differences, providing a framework for the strategic application of each scaffold in drug design.

Synthesis of the Core Scaffolds: A Practical Guide

A reliable and scalable synthetic route to the core scaffold is a prerequisite for any successful medicinal chemistry campaign. Here, we present detailed, step-by-step protocols for the synthesis of the parent octahydro-pyrido[1,2-a]pyrazine and octahydroquinolizine rings.

Synthesis of Octahydro-pyrido[1,2-a]pyrazine

The synthesis of the octahydro-pyrido[1,2-a]pyrazine core can be achieved through a multi-step sequence, often starting from commercially available piperidine derivatives. One common approach involves the construction of the pyrazinone ring followed by reduction.

Experimental Protocol: Synthesis of Octahydro-pyrido[1,2-a]pyrazine

  • Step 1: N-alkylation of 2-piperidinecarboxamide. To a solution of 2-piperidinecarboxamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq) and a 2-haloacetyl derivative (e.g., ethyl bromoacetate) (1.1 eq). Stir the reaction mixture at room temperature overnight. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • Step 2: Intramolecular Cyclization. The product from Step 1 is then subjected to intramolecular cyclization. This can be achieved by heating in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base. This step forms the hexahydropyrido[1,2-a]pyrazin-4-one intermediate.

  • Step 3: Reduction of the Lactam. The lactam is then reduced to the corresponding octahydro-pyrido[1,2-a]pyrazine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (THF) is typically employed. The reaction is usually performed at reflux, followed by a careful workup to quench the excess LAH.

G A 2-Piperidinecarboxamide B N-alkylated intermediate A->B Ethyl bromoacetate, K2CO3 C Hexahydropyrido[1,2-a]pyrazin-4-one B->C Heat, Base D Octahydro-pyrido[1,2-a]pyrazine C->D LiAlH4, THF

Caption: Synthetic scheme for octahydro-pyrido[1,2-a]pyrazine.

Synthesis of Octahydroquinolizine

The synthesis of the octahydroquinolizine core often relies on the construction of the bicyclic system from piperidine-based starting materials. Several classical methods, such as the Dieckmann condensation, have been employed.

Experimental Protocol: Synthesis of Octahydroquinolizine

  • Step 1: Michael Addition. A Michael addition of a piperidine derivative, such as ethyl 2-piperidineacetate, to an α,β-unsaturated carbonyl compound (e.g., acrolein or methyl acrylate) serves as a key step to introduce the necessary carbon framework.

  • Step 2: Dieckmann Condensation. The resulting diester or keto-ester is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide to form the β-keto ester of the quinolizidinone system.

  • Step 3: Decarboxylation and Reduction. The β-keto ester is then hydrolyzed and decarboxylated, typically under acidic or basic conditions with heating. The resulting quinolizidinone is subsequently reduced to the octahydroquinolizine core using a reducing agent like LAH.

G A Ethyl 2-piperidineacetate B Michael adduct A->B Methyl acrylate, Base C Quinolizidinone intermediate B->C NaOEt (Dieckmann) D Octahydroquinolizine C->D 1. H3O+, Heat 2. LiAlH4 G cluster_0 Trans-fused Octahydroquinolizine cluster_1 Cis-fused Octahydroquinolizine a Nitrogen Lone Pair b Anti-periplanar C-H bond a->b Leads to Bohlmann Bands (2700-2800 cm-1) c Nitrogen Lone Pair d Gauche C-H bonds c->d No Bohlmann Bands

Caption: Bohlmann bands as a diagnostic tool for quinolizidine conformation.

Physicochemical Properties: A Comparative Analysis

The introduction of a nitrogen atom in the octahydro-pyrido[1,2-a]pyrazine scaffold has a predictable impact on its physicochemical properties compared to the all-carbon counterpart in octahydroquinolizine.

PropertyOctahydroquinolizineOctahydro-pyrido[1,2-a]pyrazineRationale for Difference
pKa ~10-11Lower (~8-9)The additional nitrogen atom in the pyrido-pyrazine scaffold is electron-withdrawing, reducing the basicity of the bridgehead nitrogen.
LogP HigherLowerThe presence of an additional nitrogen atom increases the polarity and hydrogen bond accepting capacity of the pyrido-pyrazine core, leading to lower lipophilicity. [5]
Solubility Lower in aqueous mediaHigher in aqueous mediaThe increased polarity and hydrogen bonding potential of the pyrido-pyrazine scaffold generally leads to improved aqueous solubility.
Hydrogen Bonding One H-bond acceptor (N)Two H-bond acceptors (2 N's)The extra nitrogen atom provides an additional site for hydrogen bonding interactions, which can be crucial for target binding.

Table 1: Comparative Physicochemical Properties.

Applications in Drug Discovery: A Case Study in Opioid Receptor Modulation

The strategic application of bioisosterism is elegantly illustrated in the development of potent and selective µ-opioid receptor antagonists. In a seminal study, researchers replaced the octahydroquinolizine template of a known µ-opioid receptor antagonist with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. [6] The parent octahydroquinolizine-based compound 4 exhibited subnanomolar affinity for the µ-opioid receptor (Kᵢ = 0.62 nM) and potent antagonist activity. [6]However, by replacing this core with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, the resulting compound 36 not only maintained high affinity for the µ-opioid receptor (Kᵢ = 0.47 nM) but also demonstrated an improved selectivity profile against the δ- and κ-opioid receptors. [4][6]

Compound Scaffold µ-Opioid Receptor Kᵢ (nM) µ-Opioid Antagonist IC₅₀ (nM) Selectivity (µ/δ) Selectivity (µ/κ)
4 Octahydroquinolizine 0.62 0.54 ~100 ~50

| 36 | Octahydro-pyrido[1,2-a]pyrazine | 0.47 | 1.8 | >200 | >100 |

Table 2: Comparative Biological Activity of Opioid Receptor Antagonists. [4][6] This example highlights how a subtle bioisosteric replacement can fine-tune the pharmacological profile of a drug candidate, leading to improved selectivity and potentially a better therapeutic window.

G cluster_0 Opioid Receptor Signaling Ligand Opioid Agonist Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Effector Downstream Effectors (e.g., Ion Channels) cAMP->Effector Modulation Antagonist Compound 4 or 36 (Antagonist) Antagonist->Receptor Blocks Agonist Binding

Caption: Simplified signaling pathway of the µ-opioid receptor and the mechanism of antagonism.

Broader Therapeutic Potential: Beyond Opioid Receptors

While the opioid receptor antagonist case study provides a compelling direct comparison, the therapeutic potential of both scaffolds extends far beyond this single target class.

Octahydroquinolizine derivatives , as found in numerous alkaloids, have been investigated for a wide range of applications, including:

  • Antiviral activity: Certain quinolizidine alkaloids have shown inhibitory effects against various viruses. [2]* Anticancer properties: Some natural and synthetic quinolizidine derivatives have demonstrated cytotoxicity against cancer cell lines. [3]* Neurological disorders: The structural similarity of the quinolizidine core to certain neurotransmitters has led to its exploration in the context of neurological and psychiatric conditions.

The octahydro-pyrido[1,2-a]pyrazine scaffold, while less explored in nature, is gaining increasing attention in medicinal chemistry as a versatile template for:

  • CNS-active agents: Its ability to cross the blood-brain barrier and its structural features make it an attractive scaffold for targeting CNS receptors.

  • Enzyme inhibitors: The rigid framework can be used to position functional groups for optimal interaction with enzyme active sites.

  • Protein-protein interaction modulators: The defined three-dimensional structure can be used to mimic key features of protein secondary structures, such as β-turns. [4]

Conclusion: A Strategic Choice for Modern Drug Discovery

The octahydro-pyrido[1,2-a]pyrazine and octahydroquinolizine scaffolds represent two powerful and complementary tools in the medicinal chemist's arsenal. The choice between these two templates is not merely a matter of synthetic convenience but a strategic decision based on the desired physicochemical and pharmacological properties of the final drug candidate.

The octahydroquinolizine core, with its rich history in natural products, offers a well-validated starting point for exploring a wide range of biological activities. Its conformational flexibility, which can be probed using techniques like IR spectroscopy to detect Bohlmann bands, provides an additional layer of complexity and opportunity for drug design.

The octahydro-pyrido[1,2-a]pyrazine scaffold, as a bioisostere of the quinolizidine core, provides a rational means to modulate properties such as basicity, polarity, and hydrogen bonding capacity. As demonstrated in the case of the µ-opioid receptor antagonists, this can lead to significant improvements in selectivity and overall pharmacological profile.

As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the judicious application of these and other privileged scaffolds will undoubtedly play a central role in the discovery of the next generation of innovative medicines. This guide has provided a foundational understanding of these two important heterocyclic systems, and it is our hope that it will inspire further exploration and application in the ongoing quest for novel and effective therapeutics.

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Pyrido[1,2-a]pyrazines: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the therapeutic potential of pyrido[1,2-a]pyrazine derivatives in CNS disorders. It delves into the fundamental chemical features, explores the intricate molecular mechanisms of action, details synthetic strategies and structure-activity relationships, and reviews the preclinical and clinical evidence supporting their application in conditions such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Pyrido[1,2-a]pyrazine Scaffold - A Privileged Structure in CNS Drug Discovery

The pyrido[1,2-a]pyrazine ring system, a nitrogen-containing fused heterocycle, has emerged as a versatile scaffold in the design of novel therapeutic agents. Its unique three-dimensional structure and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.

Chemical Features and Physicochemical Properties

The pyrido[1,2-a]pyrazine core consists of a fused pyridine and pyrazine ring. This arrangement imparts a degree of rigidity and specific spatial orientation to the molecule, which is often crucial for high-affinity interactions with biological targets. The nitrogen atoms within the scaffold can act as hydrogen bond acceptors, further contributing to ligand-receptor binding. The lipophilicity of the scaffold can be readily modulated by the introduction of various substituents, a key consideration for optimizing blood-brain barrier (BBB) permeability, a critical factor for CNS-acting drugs.

Historical Perspective and Evolution as a Pharmacophore

Historically, pyrazine-containing compounds have been recognized for their biological significance.[1] The exploration of fused heterocyclic systems like pyrido[1,2-a]pyrazines has led to the discovery of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial activities.[1] In recent years, a concerted effort has been made to investigate their potential in the CNS, leading to the identification of potent and selective modulators of key neurotransmitter systems.

Molecular Mechanisms of Action in the Central Nervous System

The therapeutic effects of pyrido[1,2-a]pyrazine derivatives in the CNS are primarily attributed to their ability to interact with and modulate the function of various neurotransmitter receptors and downstream signaling pathways.

Targeting Key Neurotransmitter Systems

Many CNS disorders are characterized by dysregulation of neurotransmitter systems. Pyrido[1,2-a]pyrazine-based compounds have shown promise in targeting dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia, depression, and anxiety.

  • 2.1.1 Dopaminergic System Modulation: The dopamine system is a critical target for antipsychotic medications. Certain pyrido[1,2-a]pyrazine derivatives have been shown to exhibit affinity for dopamine D2 and D3 receptors, acting as antagonists or partial agonists.[2] This modulation of dopaminergic signaling is a key mechanism for alleviating the positive symptoms of schizophrenia.

  • 2.1.2 Serotonergic System Interactions: The serotonin system plays a crucial role in mood regulation. Several pyrido[1,2-a]pyrimidine derivatives, structurally related to pyrido[1,2-a]pyrazines, have demonstrated high affinity for serotonin 5-HT1A and 5-HT2A receptors, as well as the serotonin transporter (SERT).[3] Dual-acting ligands that target both SERT and 5-HT1A receptors are a promising strategy for the development of novel antidepressants with improved efficacy and faster onset of action.[4]

Intracellular Signaling Pathways

Beyond direct receptor interactions, pyrido[1,2-a]pyrazines can influence intracellular signaling cascades that are vital for neuronal function and survival.

  • 2.2.1 Modulation of Kinase Cascades: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathophysiology of Alzheimer's disease. Inhibition of GSK-3β is a potential therapeutic strategy, and pyrimidine-based compounds have shown activity in inhibiting this kinase.[5]

  • 2.2.2 Influence on Second Messenger Systems: Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in the brain. Pyrido[4,3-e][5][6][7]triazolo[4,3-a]pyrazines have been identified as potent and selective inhibitors of PDE2, suggesting their potential in treating cognitive deficits associated with Alzheimer's disease.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PyridoPyrazine Pyrido[1,2-a]pyrazine Derivative GPCR GPCR (e.g., D2, 5-HT1A) PyridoPyrazine->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Alters Level PKA Protein Kinase A SecondMessenger->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (Neuronal Plasticity, Neuroprotection) CREB->GeneExpression Regulates

Caption: Signaling pathway of a representative pyrido[1,2-a]pyrazine derivative.

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of pyrido[1,2-a]pyrazine derivatives often involves multi-step reaction sequences, allowing for the introduction of a wide variety of substituents to explore the structure-activity landscape.

General Synthetic Strategies for the Pyrido[1,2-a]pyrazine Core

A common synthetic route involves the cyclization of appropriately substituted pyridine and pyrazine precursors. For instance, the reaction of 2-aminopyridines with α-haloketones can lead to the formation of the imidazo[1,2-a]pyridine core, a related and often-studied scaffold. Subsequent modifications can then be made to construct the pyrazine ring. Stereochemical studies of octahydro-2H-pyrido[1,2-a]pyrazines have also been conducted to understand their conformational preferences, which can influence biological activity.

G StartingMaterials Substituted 2-Aminopyridine + α-Dicarbonyl Compound Intermediate Condensation/ Cyclization StartingMaterials->Intermediate PyridoPyrazineCore Pyrido[1,2-a]pyrazine Core Intermediate->PyridoPyrazineCore Functionalization Further Functionalization PyridoPyrazineCore->Functionalization FinalProduct Bioactive Pyrido[1,2-a]pyrazine Derivative Functionalization->FinalProduct

Caption: General synthetic scheme for pyrido[1,2-a]pyrazine derivatives.

SAR Analysis for CNS Targets

Structure-activity relationship studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

  • 3.2.1 Substituent Effects on Receptor Affinity and Selectivity: The nature and position of substituents on the pyrido[1,2-a]pyrazine scaffold have a profound impact on receptor binding. For example, in a series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of an aryl group at the 6-position was found to be necessary for activity.[9] Similarly, for pyrido[1,2-c]pyrimidine derivatives, substituents at the ortho position of a 4-aryl group generally increased affinity for the 5-HT1A receptor.[3]

  • 3.2.2 Modifications to Improve Blood-Brain Barrier Permeability: Achieving adequate brain penetration is a major challenge in CNS drug development. The physicochemical properties of pyrido[1,2-a]pyrazine derivatives, such as lipophilicity and polar surface area, can be modified through chemical synthesis to enhance their ability to cross the BBB. For instance, the introduction of lipophilic moieties can increase brain penetration, as demonstrated for a series of pyrido[4,3-e][5][6][7]triazolo[4,3-a]pyrazines.[8]

Scaffold/Derivative Target(s) Key SAR Findings Reference(s)
Pyrido[4,3-e][5][6][7]triazolo[4,3-a]pyrazinesPDE2Introduction of a linear, lipophilic moiety on the meta-position of the phenyl ring pending from the triazole improved selectivity.[8]
1,2-Dihydropyrido[3,4-b]pyrazinesAntitumorA 6-substituent containing an aryl group was necessary for activity.[9]
4-Aryl-2H-pyrido[1,2-c]pyrimidines5-HT1A Receptor, SERTOrtho-substitution on the 4-aryl ring generally increased 5-HT1A affinity.[3]
Octahydro-1H-pyrido[1,2-a]pyrazineµ-opioid receptorReplacement of an octahydroquinolizine template with the octahydropyrido[1,2-a]pyrazine scaffold led to high affinity and potent antagonist activity.[6]

Therapeutic Potential in Specific CNS Disorders

The diverse pharmacology of pyrido[1,2-a]pyrazine derivatives makes them attractive candidates for treating a range of CNS disorders.

Schizophrenia and Psychosis

The primary therapeutic approach for schizophrenia involves the modulation of dopamine and serotonin receptors. Pyrido[1,2-a]pyrazine-based compounds that target these receptors have shown promise in preclinical models. For instance, compounds with high affinity for D2 and 5-HT2A receptors may offer a balanced approach to treating both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[3]

Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[10] Pyrido[1,2-a]pyrazine derivatives are being investigated for their neuroprotective and disease-modifying potential.

  • 4.2.1 Alzheimer's Disease: The accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles are hallmarks of Alzheimer's disease.[10] Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been shown to ameliorate amyloid aggregates in the brains of transgenic mice.[11] Additionally, compounds that inhibit BACE-1, a key enzyme in Aβ production, are of significant interest.[12]

  • 4.2.2 Parkinson's Disease: Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra.[7] Strategies to protect these neurons from degeneration are a major focus of research. The antioxidant and anti-inflammatory properties of some pyrazine derivatives may offer neuroprotection.[13] Furthermore, dual antagonists of the adenosine A2A and A1 receptors, some of which possess a pyrazolopyrimidine core, are being explored as potential anti-Parkinson's agents.[14]

Other CNS Applications

The therapeutic potential of pyrido[1,2-a]pyrazines extends to other CNS disorders. For example, their interaction with the serotonergic system suggests potential applications in the treatment of depression and anxiety disorders.[3][4] Some derivatives have also shown anticonvulsant activity in preclinical models.[15]

Experimental Protocols for Preclinical Evaluation

The preclinical evaluation of novel pyrido[1,2-a]pyrazine derivatives involves a battery of in vitro and in vivo assays to characterize their pharmacological activity, pharmacokinetic properties, and efficacy.

In Vitro Assays
  • 5.1.1 Radioligand Binding Assays for Receptor Affinity: These assays are used to determine the affinity of a compound for a specific receptor.

    Step-by-step Protocol: Radioligand Binding Assay

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Incubation: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding curves.

  • 5.1.2 Functional Assays: These assays measure the functional consequence of a compound binding to its target, such as changes in second messenger levels or ion channel activity.

In Vivo Models
  • 5.2.1 Behavioral Models for Antipsychotic Activity: Animal models are used to predict the antipsychotic efficacy of new compounds.

    Step-by-step Protocol: Prepulse Inhibition (PPI) Test

    • Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

    • Acclimation: Place the animal (e.g., a rat or mouse) in the chamber and allow it to acclimate for a set period.

    • Test Session: Present a series of trials consisting of a startling stimulus (pulse) alone or a weak, non-startling stimulus (prepulse) followed by the pulse.

    • Drug Administration: Administer the test compound or vehicle to different groups of animals before the test session.

    • Data Analysis: Calculate the percentage of PPI (%PPI) for each animal and compare the results between the drug-treated and vehicle-treated groups. A reversal of induced PPI deficits is indicative of antipsychotic-like activity.

  • 5.2.2 Pharmacokinetic Studies and Brain Penetration Assessment: These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound and its ability to reach the brain.

Future Directions and Challenges

While the pyrido[1,2-a]pyrazine scaffold holds significant promise, several challenges remain in the development of clinically successful CNS drugs.

Optimizing Selectivity and Reducing Off-Target Effects

Achieving high selectivity for the desired target is crucial to minimize side effects. Further medicinal chemistry efforts are needed to fine-tune the structure of pyrido[1,2-a]pyrazine derivatives to enhance their selectivity profile.

Biomarker Development for Clinical Trials

The identification and validation of reliable biomarkers are essential for monitoring drug efficacy and patient stratification in clinical trials for CNS disorders.

Novel Drug Delivery Systems

Innovative drug delivery strategies, such as nanotechnology-based approaches, could be employed to improve the brain penetration and therapeutic efficacy of pyrido[1,2-a]pyrazine-based compounds.

Conclusion

The pyrido[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutics for a wide range of CNS disorders. Its unique structural features and amenability to chemical modification allow for the design of potent and selective modulators of key neurological targets. Continued research into the synthesis, pharmacology, and therapeutic applications of pyrido[1,2-a]pyrazine derivatives is warranted and holds the potential to deliver much-needed new treatments for patients suffering from debilitating neurological and psychiatric conditions.

References

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Conti, M. M., & Riss, P. J. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals. Available at: [Link]

  • van der Mey, M., et al. (2015). Pyrido[4,3-e][5][6][7]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S. K., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Chakraborty, S., et al. (2018). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology. Available at: [Link]

  • Kim, H. J., et al. (2023). Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. ACS Chemical Neuroscience. Available at: [Link]

  • Ahmad, S., et al. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. ChemistrySelect. Available at: [Link]

  • Temple, C. Jr., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Barrow, J. C., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kim, H. J., et al. (2022). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. Pharmaceuticals. Available at: [Link]

  • Audia, J. E., et al. (2015). Substituted pyrido[1,2-a]pyrazines for the treatment of neurodegenerative and neurological disorders. Google Patents.
  • Ovsepyan, T. R., et al. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. Molecules. Available at: [Link]

  • Siwek, A., et al. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules. Available at: [Link]

  • Singh, A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Available at: [Link]

  • Crabb, T. A., & Newton, R. F. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Lee, S. H., et al. (2021). Pyridoxamine inhibits dopamine-induced α-synuclein oligomerization through scavenging neurotoxic dopamine quinone. Scientific Reports. Available at: [Link]

  • Bernier, J. L., et al. (1980). Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Coudert, P., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available at: [Link]

  • Dotsenko, V. V., et al. (2025). Synthesis of New Derivatives of Pyrido[1,2-a]triazine. ResearchGate. Available at: [Link]

  • Yarlagadda, A., & Clayton, A. H. (2012). Blood Brain Barrier: The Role of Pyridoxine. Innovations in Clinical Neuroscience. Available at: [Link]

  • Li, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sirakanyan, S. N., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules. Available at: [Link]

  • Calderón-Ospina, C. A., & Nava-Mesa, M. O. (2019). B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Pediatric Oncall. (n.d.). Pyridoxine. Drug Index. Available at: [Link]

  • Calderón-Ospina, C. A., & Nava-Mesa, M. O. (2019). B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin. ResearchGate. Available at: [Link]_synergies_of_thiamine_pyridoxine_and_cobalamin)

Sources

Methodological & Application

Precision Protocol: Asymmetric Synthesis of (9aS)-Octahydro-pyrido[1,2-a]pyrazine

[1]

Executive Summary & Strategic Rationale

Topic: Asymmetric synthesis of (9aS)-octahydro-pyrido[1,2-a]pyrazine (also known as (S)-1,4-diazabicyclo[4.4.0]decane). Significance: This bicyclic diamine scaffold is a critical pharmacophore found in diverse therapeutic agents, including mu-opioid receptor antagonists and intermediates for anti-tuberculosis drugs like Bedaquiline.[1] The stereochemistry at the bridgehead carbon (C9a) dictates the global topology of the molecule, influencing receptor binding affinity and selectivity. Methodological Choice: While catalytic asymmetric hydrogenation of unsaturated precursors (e.g., 2-(2-pyridyl)piperazine) is possible, it often requires expensive noble metal catalysts (Ru/Rh) and high-pressure equipment.[1] This guide details the Chiral Pool Approach starting from L-Pipecolic acid ((S)-2-piperidinecarboxylic acid) .[1] Why this Route?

  • Stereochemical Fidelity: The chiral center is derived directly from the starting material, ensuring >99% ee without complex resolution steps.[1]

  • Scalability: Reagents are inexpensive (amino acids, standard coupling agents, hydrides).

  • Robustness: The intermediate diketopiperazine provides a stable "stopping point" for purification before the final reduction.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the pyrazine ring onto the pre-existing chiral piperidine core.

RetrosynthesisTarget(9aS)-Octahydro-pyrido[1,2-a]pyrazine(Target Molecule)IntermediateHexahydro-pyrido[1,2-a]pyrazine-1,4-dione(Bicyclic Lactam)Target->IntermediateGlobal Reduction(LiAlH4)PrecursorN-(2-ethoxy-2-oxoethyl)-L-pipecolamide(Acyclic Dipeptide)Intermediate->PrecursorCyclization(Base/Heat)Start(S)-Pipecolic Acid(Chiral Pool)Precursor->StartPeptide Coupling(Glycine ester)

Figure 1: Retrosynthetic logic flow from the target amine back to the chiral amino acid precursor.[1]

Detailed Experimental Protocol

Phase 1: Coupling of (S)-Pipecolic Acid with Glycine Ethyl Ester

Objective: To attach the two-carbon linker required for the pyrazine ring while preserving the C9a stereocenter.[1]

Reagents:

  • (S)-Pipecolic acid (CAS: 3105-95-1)[1]

  • Glycine ethyl ester hydrochloride[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • HOBt (Hydroxybenzotriazole)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried 500 mL round-bottom flask under N₂ atmosphere, dissolve (S)-Pipecolic acid (10.0 g, 77.4 mmol) in anhydrous DCM (200 mL).

  • Activation: Add HOBt (11.5 g, 85.1 mmol) and EDC·HCl (16.3 g, 85.1 mmol) at 0°C. Stir for 30 minutes to form the active ester.[1]

  • Coupling: Add Glycine ethyl ester hydrochloride (11.9 g, 85.1 mmol) followed by the dropwise addition of DIPEA (29.7 mL, 170 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).[1]

  • Workup: Wash the organic layer successively with 1M HCl (2 x 100 mL), sat. NaHCO₃ (2 x 100 mL), and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Output: Yields Ethyl 2-((S)-1-(pipecolyl)amino)acetate as a viscous oil. Proceed directly to cyclization.

Phase 2: Cyclization to (9aS)-Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione

Objective: Intramolecular ring closure to form the diketopiperazine core.[1]

Reagents:

  • Crude intermediate from Phase 1[1]

  • Toluene or Xylene[1]

  • Acetic acid (catalytic, optional) or reflux conditions

Procedure:

  • Setup: Dissolve the crude oil from Phase 1 in Toluene (150 mL).

  • Thermal Cyclization: Heat the solution to reflux (110°C) equipped with a Dean-Stark trap to remove ethanol generated during the reaction. Reflux for 12–24 hours.[1]

    • Note: If cyclization is slow, catalytic p-TsOH (5 mol%) can be added, but thermal cyclization usually suffices for this system.[1]

  • Isolation: Cool the reaction mixture. The product often precipitates as a solid upon cooling.[1]

  • Purification: Filter the solid and wash with cold ether. Recrystallize from EtOAc/Hexanes if necessary.

  • Characterization:

    • 1H NMR (CDCl3): Look for the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm).

    • Structure: This intermediate is a stable, bicyclic bis-lactam.[1]

Phase 3: Global Reduction to (9aS)-Octahydro-pyrido[1,2-a]pyrazine

Objective: Removal of both carbonyl groups to yield the final saturated bicyclic diamine.[1]

Safety Critical: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water.[1] Use strictly anhydrous conditions.

Reagents:

  • (9aS)-Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione (Intermediate)[1]

  • LiAlH4 (Lithium Aluminum Hydride) pellets or powder[1]

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Fieser Workup Reagents (Water, 15% NaOH)

Procedure:

  • Inert Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and N₂ inlet.[1] Flame dry the apparatus.

  • Hydride Suspension: Charge the flask with LiAlH4 (4.0 equiv relative to lactam) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve the bicyclic lactam (from Phase 2) in anhydrous THF (minimum volume). Add this solution dropwise to the LiAlH4 suspension over 30–45 minutes.[1] Caution: Exothermic gas evolution.[1]

  • Reduction: Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours. The solution should turn grey/turbid.

  • Quench (Fieser Method): Cool the flask to 0°C. Carefully add:

    • x mL Water (where x = grams of LiAlH4 used)

    • x mL 15% NaOH solution[1]

    • 3x mL Water[1]

  • Filtration: Stir the granular white precipitate for 30 minutes. Filter through a pad of Celite.[1] Wash the cake with hot THF.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate carefully (the product is a low-molecular-weight amine and can be volatile).[1]

  • Final Purification: Distillation under reduced pressure (Kugelrohr) or column chromatography (DCM/MeOH/NH4OH 90:9:1).

Quality Control & Validation

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98%GC-MS or HPLC (C18, basic buffer)
Identity Matches Reference1H NMR (400 MHz), 13C NMR
Stereochemistry (S)-EnantiomerChiral HPLC (Chiralpak AD-H or similar)
Optical Rotation [α]D negative (check lit.[1] value)Polarimetry

Key NMR Diagnostic Signals:

  • Bridgehead H (9a): Typically appears as a multiplet around 2.0–2.8 ppm, distinct from the other ring protons due to the shielding/deshielding of the nitrogen lone pairs.

  • Bohlmann Bands: In the IR spectrum, the presence of Bohlmann bands (2700–2800 cm⁻¹) indicates a trans-fused ring junction, which is the thermodynamically preferred conformation for this system.

Troubleshooting & Optimization

  • Problem: Low yield in Phase 2 (Cyclization).

    • Solution: Ensure the precursor is fully dry.[1] Presence of water hydrolyzes the ester.[1] Switch to refluxing xylene (higher T) to drive the equilibrium.[1]

  • Problem: Incomplete Reduction (Phase 3).

    • Solution: The bis-lactam is stable.[1] Ensure LiAlH4 is fresh. If 1,4-reduction is sluggish, consider using BH3·THF complex as a stronger reducing agent for amides.[1]

  • Problem: Racemization.

    • Solution: Avoid strong bases during the coupling and cyclization.[1] The thermal cyclization is generally neutral and safe for the chiral center.[1]

References

  • Le Bourdonnec, B., et al. (2006).[1][2] "Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 49(25), 7290–7300.

  • Maestri, C., et al. (2024).[1][3] "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core."[1][4] Chemical Communications, 60, 1234-1237.[1]

  • Felder, E., et al. (2025 Abstract).[1] "Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines." ChemInform.

  • Sigma-Aldrich. "Product Specification: Octahydro-2H-pyrido[1,2-a]pyrazine."[1]

Application Note: One-Pot Nitro-Mannich Synthesis of Octahydro-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of the octahydro-pyrido[1,2-a]pyrazine core via a one-pot double nitro-Mannich (Aza-Henry) condensation. This method is favored in medicinal chemistry and ligand design (e.g., AAZTA-type chelators) for its atom economy and ability to rapidly construct fused bicyclic systems from simple precursors.

Executive Summary

The octahydro-pyrido[1,2-a]pyrazine scaffold (also known as perhydropyrido[1,2-a]pyrazine) is a privileged bicyclic heterocycle found in potent


-opioid receptor antagonists, DPP-4 inhibitors, and rigidified chelating agents (e.g., AAZTA derivatives). Traditional syntheses often involve multi-step alkylations or amide reductions.

This guide details a one-pot, three-component double nitro-Mannich cyclocondensation . By reacting a 2-(aminomethyl)piperidine derivative with formaldehyde and a nitroalkane , the 6,6-fused diaza-bicyclic core is assembled in a single step. This protocol is distinguished by its operational simplicity, scalability, and the creation of a versatile nitro-functionalized handle for further diversification.

Mechanistic Insight & Reaction Design

The Double Nitro-Mannich Cascade

The reaction operates via a "double Mannich" or "double Aza-Henry" mechanism. Unlike standard Mannich reactions that produce acyclic amines, this protocol leverages the bifunctional nature of the diamine substrate to enforce cyclization.

  • Iminium Formation: The secondary amine (piperidine ring nitrogen) and the exocyclic primary/secondary amine condense with formaldehyde to generate reactive iminium/hemiaminal intermediates.

  • Nitronate Addition: The nitroalkane (deprotonated in situ or via equilibrium) acts as a carbon nucleophile.

  • Cyclization: The nitroalkane undergoes two sequential Mannich additions—bridging the two nitrogen atoms with a

    
     linker—to close the pyrazine ring.
    
Reaction Pathway Visualization

The following diagram illustrates the convergence of the three components into the bicyclic core.

NitroMannichPathway Substrate 2-(Aminomethyl) piperidine Inter1 Bis-Iminium/Hemiaminal Intermediate Substrate->Inter1 + HCHO Reagents 2 equiv. HCHO + Nitroalkane Reagents->Inter1 Transition Double Mannich Cyclization Inter1->Transition + R-NO2 Product 8-Nitro-octahydro- pyrido[1,2-a]pyrazine Transition->Product - 2 H2O

Caption: Logical flow of the three-component condensation assembling the 6,6-fused system.

Experimental Protocol

Reagents & Materials
ComponentRoleSpecifications
2-(Aminomethyl)piperidine Substrate>98% purity; can use N-benzyl derivative for specific functionalization.
Paraformaldehyde Carbon SourcePowder; depolymerizes in situ to generate HCHO.
Nitroethane Nucleophile98%; acts as the "staple" for the ring closure.
Ethanol (EtOH) SolventAbsolute; promotes solubility and imine formation.
Piperidine (Catalytic)Base CatalystOptional; facilitates nitroalkane deprotonation.
Step-by-Step Procedure

Note: The following scale is based on 10 mmol of substrate. Adjust proportionally.

Step 1: Pre-complexation

  • Charge a 100 mL round-bottom flask (RBF) with 2-(aminomethyl)piperidine (1.14 g, 10 mmol) and absolute ethanol (20 mL).

  • Add paraformaldehyde (660 mg, 22 mmol, 2.2 equiv) in a single portion.

  • Critical: Stir at room temperature for 30–60 minutes . The suspension will clarify as the paraformaldehyde depolymerizes and reacts with the amines to form the initial hemiaminals/imines.

Step 2: Nitro-Mannich Addition 4. Add nitroethane (825 mg, 11 mmol, 1.1 equiv) dropwise to the stirring solution. 5. (Optional) Add 2-3 drops of piperidine or triethylamine if reaction initiation is slow (monitored by exotherm). 6. Equip the flask with a reflux condenser.

Step 3: Cyclization 7. Heat the reaction mixture to reflux (approx. 78–80 °C) . 8. Maintain reflux for 4–6 hours . Monitor consumption of the diamine by TLC (Eluent: DCM/MeOH 9:1 + 1% NH


OH; Stain: Ninhydrin).
  • Checkpoint: The starting diamine (ninhydrin active) should disappear, replaced by a less polar, UV-active (if nitro group interacts) or iodine-active spot.

Step 4: Workup & Isolation 9. Cool the mixture to room temperature. 10. Evaporation: Remove the solvent under reduced pressure to yield a viscous oil or semi-solid. 11. Purification:

  • Method A (Crystallization): Dissolve the residue in a minimum amount of hot isopropanol or ethyl acetate. Cool to 0 °C to induce precipitation of the nitro-bicycle.
  • Method B (Flash Chromatography): If an oil persists, purify via silica gel chromatography (Gradient: 0
    
    
    10% MeOH in DCM).
Expected Results & Data
ParameterExpected ValueNotes
Yield 60–85%Dependent on steric bulk of the amine substituent.
Appearance Pale yellow solid/oilCrystalline forms are common for nitro-compounds.

H NMR
Distinctive AB systemThe

protons of the newly formed ring appear as diastereotopic signals.
Stereochemistry Diastereomeric MixThe nitro group at C-8 typically favors the equatorial position, but mixtures are possible.

Troubleshooting & Optimization

Common Failure Modes
  • Polymerization: If the reaction turns into an intractable gum, the concentration of formaldehyde was likely too high or the temperature ramp was too fast. Correction: Ensure the pre-complexation step (Step 1) is complete before adding the nitroalkane and heating.

  • Incomplete Cyclization: Presence of acyclic intermediates. Correction: Increase reflux time or use a higher boiling solvent (e.g.,

    
    -propanol).
    
Stereochemical Control

The reaction creates new chiral centers (at the bridgehead and the nitro-bearing carbon).

  • Substrate Control: Using enantiopure (S)-2-(aminomethyl)piperidine will dictate the stereochemistry of the bridgehead.

  • Thermodynamic Control: The nitro group configuration is often equilibrating. Extended reflux typically favors the thermodynamic (equatorial) product.

References

  • Aime, S., et al. (2004).[1] "Synthesis and NMR Studies of a New AAZTA-Based Chelator." Inorganic Chemistry, 43(24), 7588. (Describes the foundational double nitro-Mannich route for diazepanes, adaptable to pyrazines).

  • Travagin, F., et al. (2024). "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core." Chemical Communications, 60, 9284-9287. Link (Recent advancements in nitro-Mannich cascades for fused systems).

  • Le Bourdonnec, B., et al. (2006). "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry, 49(25), 7290-7300. Link (Establishes the pharmacological relevance of the core).

  • Baranyai, Z., et al. (2020). "AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals." Molecules, 25(16), 3743.

Sources

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